molecular formula C7H12N2 B13533882 Pyrrole Propyl Amine

Pyrrole Propyl Amine

Cat. No.: B13533882
M. Wt: 124.18 g/mol
InChI Key: ZRCAHGVDEKPRSE-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2 It belongs to the class of heterocyclic amines, characterized by the presence of a pyrrole ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

  • Pyrrole is treated with a base such as sodium hydride (NaH) to form the pyrrole anion.
  • The pyrrole anion then reacts with 3-bromopropylamine to yield 3-(1H-pyrrol-2-yl)propan-1-amine.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between pyrrole and 3-chloropropylamine. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(1H-pyrrol-2-yl)propan-1-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Amides and nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-pyrrol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-1-yl)propan-1-amine
  • 2-(1H-pyrrol-1-yl)ethanamine
  • 1H-pyrrole-1-propionic acid

Uniqueness

3-(1H-pyrrol-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-(1H-pyrrol-2-yl)propan-1-amine

InChI

InChI=1S/C7H12N2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,9H,1,3,5,8H2

InChI Key

ZRCAHGVDEKPRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCCN

Origin of Product

United States

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